5-Formyl-1H-indole-3-carbonitrile
Description
5-Formyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a formyl (-CHO) group at position 5 and a cyano (-CN) group at position 2. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing cyano group and the reactive aldehyde moiety enable participation in diverse reactions, including condensations, nucleophilic additions, and cyclizations.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-formyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-4-8-5-12-10-2-1-7(6-13)3-9(8)10/h1-3,5-6,12H |
InChI Key |
VVPWHQVLJISOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CN2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-Formyl-1H-indole-6-carbonitrile
- Structure: Formyl at position 3, cyano at position 4.
- Properties : Exhibits a similarity score of 1.00 to 5-Formyl-1H-indole-3-carbonitrile, indicating identical functional groups but differing in substitution patterns .
- Reactivity : The shifted formyl group may alter regioselectivity in reactions compared to the 5-formyl analog.
Indole-3-carboxaldehyde
- Properties: Melting point 193–198°C, highlighting higher thermal stability than many cyano-containing analogs due to hydrogen bonding from the aldehyde .
- Applications : Widely used in synthesizing indole alkaloids and pharmaceutical intermediates .
5-Fluoro-1H-indole-3-carbonitrile
Functional Group Variations
5-Methyl-3-phenyl-1H-indole-2-carbonitrile
- Structure: Methyl at position 5, phenyl at position 3, cyano at position 2.
- Properties : Melting point ~168°C; IR bands at 2189 cm⁻¹ (CN stretch) and 3320 cm⁻¹ (NH stretch). The absence of a formyl group reduces polarity, impacting solubility in polar solvents .
5-Nitro-1H-indole-3-carbonitrile
Heterocyclic Analogs
5-Formyl-1H-indazole-3-carbonitrile
- Structure: Indazole core (two adjacent nitrogen atoms) with formyl at position 5 and cyano at position 3.
- Properties : Molecular formula C₉H₅N₃O (molar mass 171.16 g/mol). The indazole system enhances metabolic stability in drug design compared to indole derivatives .
5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile
- Structure: Bromine at position 5, pyridyl at position 3, cyano at position 2.
- Properties: Molar mass 298.14 g/mol.
Physicochemical and Spectral Comparisons
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